Flupentixol dihydrochloride
Overview
Description
Synthesis Analysis
Flupentixol dihydrochloride undergoes decomposition in aqueous solutions, leading to various products including trifluoromethylthioxanthone through oxidation processes. The decomposition rate is influenced by pH, oxygen concentration, and the presence of buffer ions. Additionally, micelle formation by the drug markedly affects its oxidation rate (Enever, Li Wan Po, & Shotton, 1979).
Molecular Structure Analysis
Quantum chemical investigations into the trans- and cis-isomers of Flupentixol reveal significant differences in geometrical structure, electronic and optical properties, and thermodynamic properties. The cis-isomer demonstrates greater pharmacological activity, attributed to its distinct electronic absorption spectra, vibrational frequencies, and natural charge distribution. These properties suggest a nuanced interaction with biological membranes and receptor sites, underlying its clinical efficacy (Saleh, Bagheri Novir, & Balali, 2020).
Chemical Reactions and Properties
Flupentixol dihydrochloride's interaction with phospholipid membranes, particularly in the presence of cholesterol, exemplifies its chemical reactivity. It integrates into the membrane, affecting the structure and dynamics of lipids, which in turn influences membrane-bound proteins and receptors. This interaction is pivotal in understanding its mechanism of action at the molecular level (Yonar & Sunnetcioglu, 2016).
Scientific Research Applications
Membrane Interactions : Flupentixol dihydrochloride has been investigated for its interaction with phospholipid membranes, which is crucial for understanding its mechanism of action. The study by Yonar and Sunnetcioglu (2016) found that flupentixol incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This interaction might form the basis of its clinical efficiency, particularly in the treatment of schizophrenia, anxiolytic, and depressive disorders (Yonar & Sunnetcioglu, 2016).
Pharmaceutical Formulations : Abdelbary et al. (2014) developed a fast dissolving oral film of flupentixol dihydrochloride to enhance bioavailability and optimize therapeutic effect. The study highlighted the importance of alternative drug formulations for improving patient compliance and convenience, especially in treating mental health conditions (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).
Analytical Method Development : Several studies have focused on developing sensitive and precise methods for estimating flupentixol dihydrochloride in pharmaceutical forms. For instance, Mostafa et al. (2018) developed a spectrofluorimetric method for this purpose, showcasing advancements in pharmaceutical analysis (Mostafa, Derayea, Nagy, & Omar, 2018).
Receptor Occupancy in Schizophrenia : A study by Reimold et al. (2006) examined the in vivo receptor occupancy of flupentixol in patients with schizophrenia. They found moderate 5-HT2A and D1 occupancy under clinically relevant doses, suggesting that flupentixol’s efficacy on negative symptoms might depend on serum concentration and dosage (Reimold et al., 2006).
Nanoparticle-Based Analysis : Abdallah (2016) developed carbon paste electrodes for the electrochemical determination of flupentixol dihydrochloride. This method has applications in pharmaceutical analysis and pharmacokinetic studies (Abdallah, 2016).
Safety And Hazards
Future Directions
Flupentixol dihydrochloride is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation or hyperactivity . It has been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety . The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks .
properties
IUPAC Name |
2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDQEIIMOZNNA-MHKBYHAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017247 | |
Record name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flupentixol dihydrochloride | |
CAS RN |
2413-38-9, 51529-01-2 | |
Record name | Flupentixol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002413389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupentixol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-(Z)-Flupenthixol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPENTIXOL DIHYDROCHLORIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L0Z069N1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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